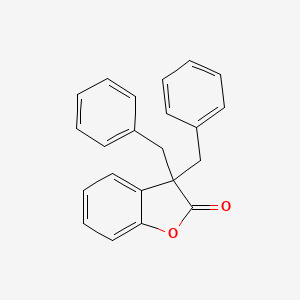
4-Hydroxy-5-methylhex-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-5-methylhex-2-enal is an organic compound with the molecular formula C7H12O2 It is a hydroxyalkenal, characterized by the presence of both a hydroxyl group (-OH) and an aldehyde group (-CHO) on a hexene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-5-methylhex-2-enal can be synthesized through a one-pot synthesis method from the corresponding (2E,4E)-2,4-alkadienals. The process involves reduction-oxygenation with molecular oxygen and triethylsilane in the presence of cobalt(II) porphyrin as a catalyst, followed by treatment with trimethylphosphite .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-methylhex-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloro group.
Major Products
Oxidation: 4-Hydroxy-5-methylhexanoic acid.
Reduction: 4-Hydroxy-5-methylhexanol.
Substitution: 4-Chloro-5-methylhex-2-enal.
Scientific Research Applications
4-Hydroxy-5-methylhex-2-enal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in lipid peroxidation and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of oxidative stress and related diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its aldehyde functionality.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-methylhex-2-enal involves its interaction with cellular components through various pathways:
Molecular Targets: The compound can form adducts with proteins via Michael addition reactions, targeting cysteine, histidine, or lysine residues.
Pathways Involved: It plays a role in cell signal transduction, affecting pathways related to cell cycle events, cellular adhesion, and oxidative stress responses.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-nonenal (4-HNE): An α,β-unsaturated hydroxyalkenal produced by lipid peroxidation, similar in structure and function to 4-Hydroxy-5-methylhex-2-enal.
4-Hydroxy-2-hexenal: Another hydroxyalkenal with similar reactivity and biological effects.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its methyl group at the 5-position and the hydroxyl group at the 4-position make it a valuable compound for targeted research and industrial applications.
Properties
CAS No. |
827045-13-6 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
4-hydroxy-5-methylhex-2-enal |
InChI |
InChI=1S/C7H12O2/c1-6(2)7(9)4-3-5-8/h3-7,9H,1-2H3 |
InChI Key |
JVCNJUNTMSQVOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C=CC=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


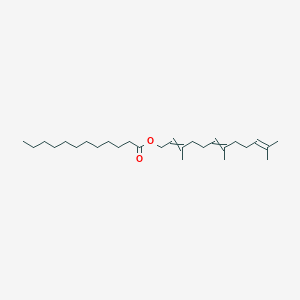
![Benzoic acid, 4-[3-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)propyl]-](/img/structure/B14208131.png)
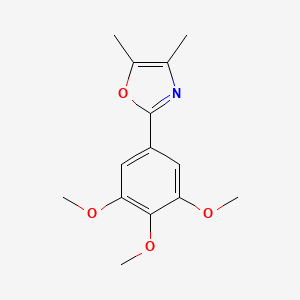
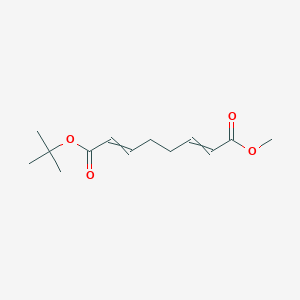
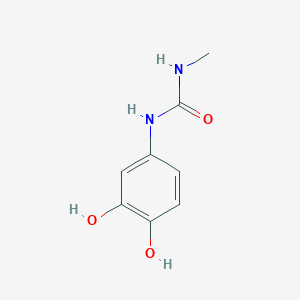
![6-Methyl-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]pyridin-2-amine](/img/structure/B14208157.png)
![2,4-Dichloro-6-[(4-methoxyphenyl)methyl]pyrimidine](/img/structure/B14208168.png)

![3-[(3-methoxyphenyl)methyl]-5-methyl-1H-pyrimidine-2,4-dione](/img/structure/B14208178.png)
![1-Methyl-3-[(4-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B14208181.png)
![N~1~-[(3,4-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14208183.png)
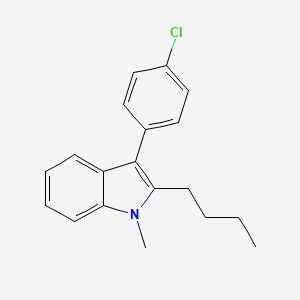
![Silane, triethyl[(1,2,2-trimethyl-1-phenylpropyl)dioxy]-](/img/structure/B14208194.png)
